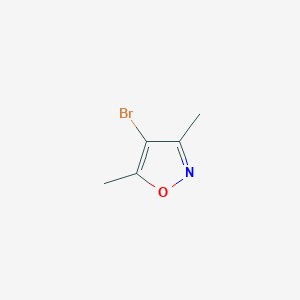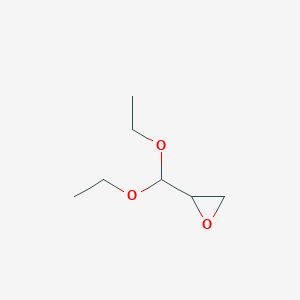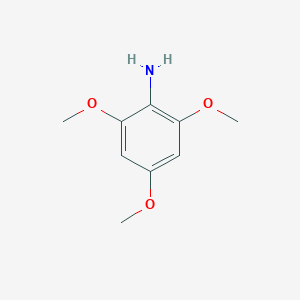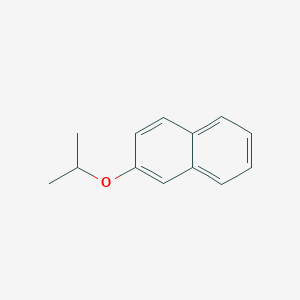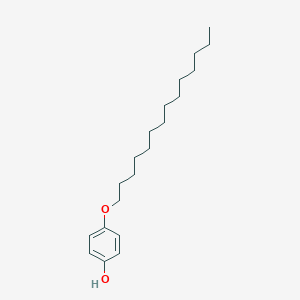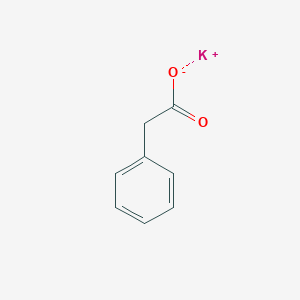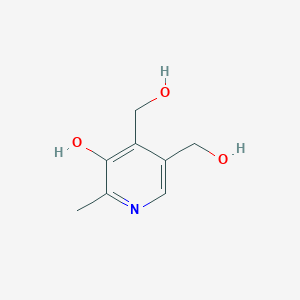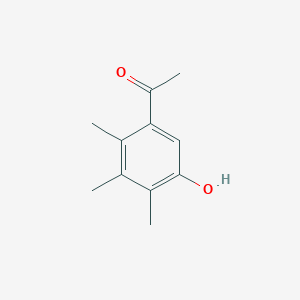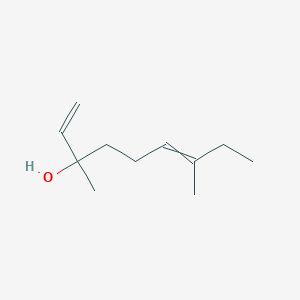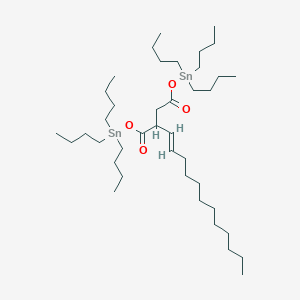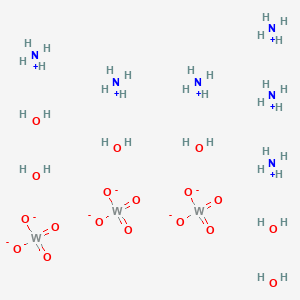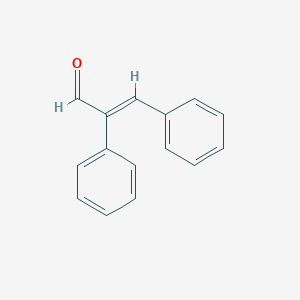
2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic acid, also known as HMFCA, is a naturally occurring compound found in various food sources such as honey, coffee, and fruits. It is a derivative of 5-hydroxymethylfurfural (HMF), which is produced from the dehydration of sugars. HMFCA has gained attention in scientific research due to its potential health benefits and therapeutic properties.
Mechanism Of Action
The mechanism of action of 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in glucose metabolism, such as alpha-glucosidase and alpha-amylase. 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical And Physiological Effects
2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid can inhibit the activity of alpha-glucosidase and alpha-amylase, which are enzymes involved in the breakdown of carbohydrates. This may help regulate blood sugar levels in diabetic patients. Additionally, 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid has been found to induce apoptosis in cancer cells, which may help prevent the growth and spread of cancer.
Advantages And Limitations For Lab Experiments
One advantage of studying 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid in lab experiments is that it is a naturally occurring compound found in various food sources, making it easily accessible for research purposes. Additionally, 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid has been found to have potential therapeutic properties, which may lead to the development of new treatments for diabetes and cancer. However, one limitation of studying 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.
Future Directions
There are several future directions for research on 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid. One area of focus is the development of targeted therapies for diabetes and cancer based on the compound's mechanism of action. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid. Finally, research on the potential health benefits of consuming 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid-rich foods, such as honey and coffee, may also be of interest.
Synthesis Methods
2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid can be synthesized from HMF through a series of chemical reactions. First, HMF is oxidized with potassium permanganate to form 2,5-diformylfuran. This intermediate is then reacted with sodium borohydride and sodium hydroxide to produce 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid.
Scientific Research Applications
2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid has been studied for its potential therapeutic properties, particularly in the treatment of diabetes and cancer. Studies have shown that 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid can inhibit the activity of certain enzymes involved in glucose metabolism, which may help regulate blood sugar levels in diabetic patients. Additionally, 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid has been found to have anti-cancer properties, as it can induce apoptosis (programmed cell death) in cancer cells.
properties
CAS RN |
14048-58-9 |
|---|---|
Product Name |
2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid |
Molecular Formula |
C10H14O7 |
Molecular Weight |
246.21 g/mol |
IUPAC Name |
2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C10H14O7/c1-4-5(10(15)16)2-7(17-4)9(14)8(13)6(12)3-11/h2,6,8-9,11-14H,3H2,1H3,(H,15,16) |
InChI Key |
QCJQVLKXEYQMLF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(O1)C(C(C(CO)O)O)O)C(=O)O |
Canonical SMILES |
CC1=C(C=C(O1)C(C(C(CO)O)O)O)C(=O)O |
solubility |
0.05 M |
synonyms |
2-Methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester](/img/structure/B80237.png)
